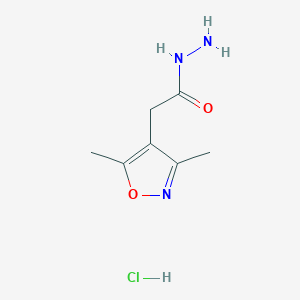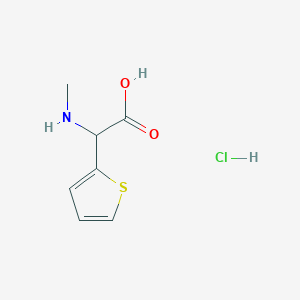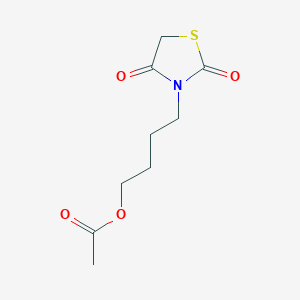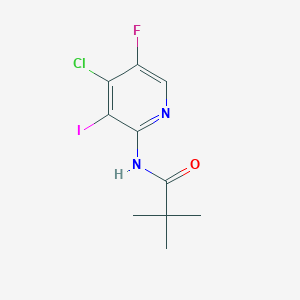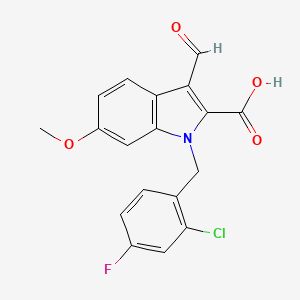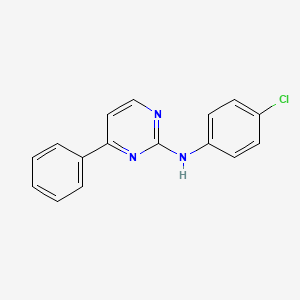
2-(4-Chlorophenyl)amino-4-phenylpyrimidine
Vue d'ensemble
Description
“2-(4-Chlorophenyl)amino-4-phenylpyrimidine” is a chemical compound with the molecular formula C16H12ClN3 . It belongs to the class of organic compounds known as benzanilides .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminopyrimidines, has been reported in the literature. For instance, Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent can give a rapid facile pyrimidine ring .Molecular Structure Analysis
The molecular weight of “this compound” is 281.74 . The compound belongs to a centrosymmetric space group in a monoclinic crystal system .Physical and Chemical Properties Analysis
The density of “this compound” is predicted to be 1.285±0.06 g/cm3, and its boiling point is predicted to be 478.4±47.0 °C .Applications De Recherche Scientifique
GPR119 Agonist for Antidiabetic Effects
A study on novel 4-amino-2-phenylpyrimidine derivatives, including compounds similar to 2-(4-Chlorophenyl)amino-4-phenylpyrimidine, revealed their potential as GPR119 agonists. These compounds showed promising effects in improving glucose tolerance and possessing antidiabetic effects in mice. An advanced analog demonstrated not only enhanced glucose-dependent insulin secretion but also preserved pancreatic β-cell function, marking a significant contribution to diabetes treatment research (Negoro et al., 2012).
Mechanistic Insights into Nucleophilic Substitution Reactions
The conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine via nucleophilic substitution has been studied to understand the reaction mechanisms better. Research showed that the formation of the 4-amino compound likely occurs through an addition-elimination mechanism on the carbon atom, providing valuable insights into the chemistry of pyrimidine derivatives (Meeteren & Plas, 2010).
Antiviral and Antituberculostic Activities
Investigations into 4-amino-2-phenylpyrimidine derivatives have highlighted their potential in developing treatments for viral and bacterial infections. These compounds have been evaluated for their antiviral, antituberculostic, and antibacterial activities, showcasing the broad therapeutic applications of pyrimidine derivatives in addressing infectious diseases (Siddiqui et al., 2007).
Development of HIV and Kinesin Eg5 Inhibitors
A series of pyrimidine derivatives were synthesized and assessed for their antiviral activity against HIV-1 and HIV-2, as well as their ability to inhibit kinesin Eg5. These studies contribute to the ongoing search for effective treatments against HIV/AIDS and cancer, highlighting the versatility of pyrimidine derivatives in drug development (Al-Masoudi et al., 2014).
Antioxidant and Antitumor Activities
Research on nitrogen heterocycles derived from pyrimidine bases has explored their antioxidant and antitumor properties. This includes the evaluation of novel compounds for their efficacy in combating oxidative stress and tumor growth, further illustrating the potential of pyrimidine derivatives in cancer therapy and prevention (El-Moneim et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that 2-aminopyrimidine derivatives have shown activity against organisms causing sleeping sickness, such as trypanosoma brucei rhodesiense, and malaria, such as plasmodium falciparum .
Mode of Action
It is known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of parasites such as trypanosoma and plasmodium .
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity .
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)amino-4-phenylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . The compound’s interaction with these biomolecules is primarily through binding to their active sites, thereby altering their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis, or programmed cell death, in these cells by activating specific genes involved in the apoptotic process.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, as the compound can act as a transcriptional regulator . Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes essential for protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to a decrease in nucleotide levels, affecting cell proliferation and growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its ability to regulate gene expression and affect cellular processes.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVZTGEKVVKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



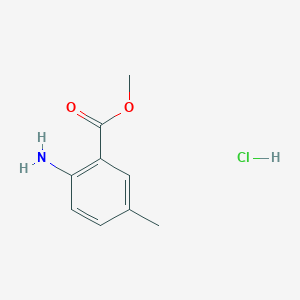
![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)
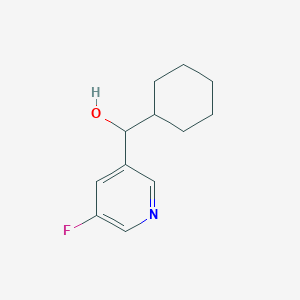
![3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1453200.png)
![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)
